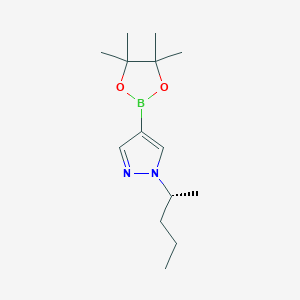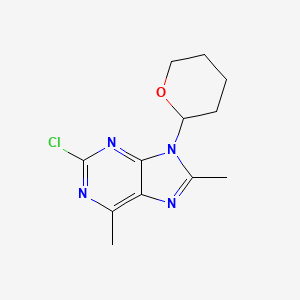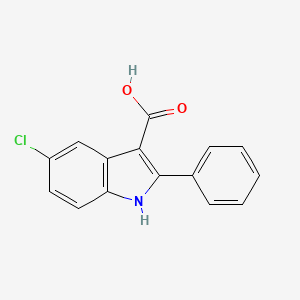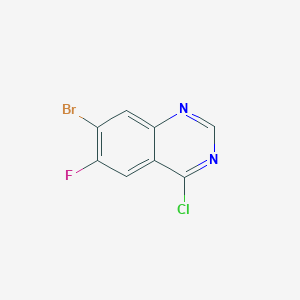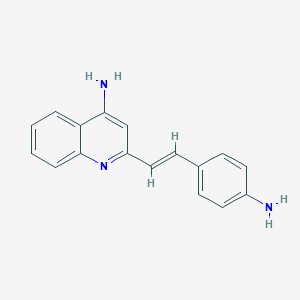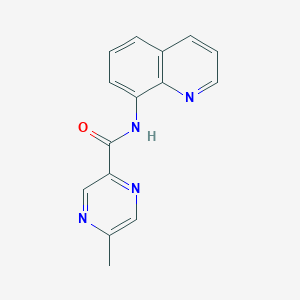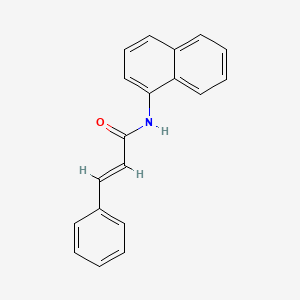
2-Propenamide, N-1-naphthalenyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenamida, N-1-naftalenil-3-fenil- es un compuesto orgánico que pertenece a la clase de las amidas. Se caracteriza por la presencia de un grupo propenamida unido a un grupo naftalenil y fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Propenamida, N-1-naftalenil-3-fenil- típicamente implica la reacción de 2-propenamida con derivados de naftalenil y fenil bajo condiciones específicas. Un método común involucra el uso de un catalizador para facilitar la reacción entre los materiales de partida. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con alta pureza y rendimiento.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Propenamida, N-1-naftalenil-3-fenil- puede involucrar reactores químicos a gran escala y técnicas avanzadas de purificación. El proceso se optimiza para maximizar la eficiencia y minimizar los residuos, asegurando que el compuesto se produzca de manera rentable y ecológica.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Propenamida, N-1-naftalenil-3-fenil- experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan a menudo.
Sustitución: Se pueden usar varios nucleófilos y electrófilos para facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-Propenamida, N-1-naftalenil-3-fenil- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su posible uso como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Propenamida, N-1-naftalenil-3-fenil- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Propenamida, N-[(1R)-1-(1-naftalenil)etil]-3-[3-(trifluorometil)fenil]-, (2E)-
- 2-Propenamida, N-[(1S)-1-(2-naftalenil)etil]-3-fenil-, (2E)-
Singularidad
2-Propenamida, N-1-naftalenil-3-fenil- es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de grupos naftalenil y fenil la hace particularmente interesante para diversas aplicaciones, diferenciándola de otros compuestos similares.
Propiedades
Número CAS |
55255-53-3 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
(E)-N-naphthalen-1-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H15NO/c21-19(14-13-15-7-2-1-3-8-15)20-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H,20,21)/b14-13+ |
Clave InChI |
PRAXZOCGSMFITR-BUHFOSPRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


